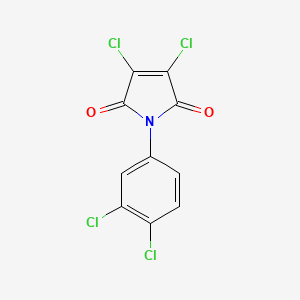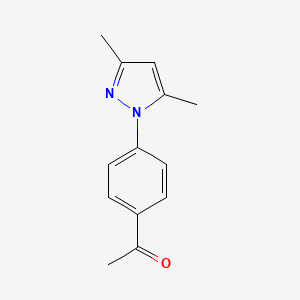
2,7-dimethyl-1-propyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
2,7-Dimethyl-1-propyl-1H-indole-3-carbaldehyde (2,7-DMPICA) is a synthetic organic compound that has been used in various scientific research applications. This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reference compound for the determination of the structure of other compounds. 2,7-DMPICA has a unique structure that makes it a valuable tool for scientists.
Applications De Recherche Scientifique
Gold-Catalyzed Cycloisomerizations
A method involving gold(I)-catalyzed cycloisomerization has been utilized to prepare 1H-indole-2-carbaldehydes, demonstrating the compound's role in facilitating complex organic transformations. This process is noted for its operational simplicity and high efficiency across various substrates, yielding products in good to excellent yields. The mechanism likely involves activation of an alkyne moiety by the gold(I) catalyst, leading to a series of intramolecular reactions that ultimately form the desired indole carbaldehydes (Prasath Kothandaraman et al., 2011).
Antimicrobial Activity of Indole Derivatives
Indole-based chromene derivatives have been synthesized through a one-pot cyclocondensation reaction, showcasing the potential of indole carbaldehydes in creating compounds with antimicrobial properties. The synthesized compounds were tested against a panel of bacteria and fungi, with some showing potency comparable to standard drugs. This highlights the compound's relevance in developing new antimicrobial agents (Harshad G. Kathrotiya & Manish P. Patel, 2012).
Synthesis of Heterocyclic Compounds
Indole-3-carbaldehyde derivatives have been used in reactions with epichlorohydrin and other compounds to synthesize a variety of heterocyclic compounds. These reactions demonstrate the versatility of indole carbaldehydes in organic synthesis, particularly in forming structures with potential biological activity (K. Suzdalev & S. V. Den’kina, 2011).
Crystal Structure and Characterization
Studies have also focused on the crystal structure, Hirshfeld surface analysis, and thermal analysis of indole derivatives. Such investigations provide insights into the molecular interactions and stability of these compounds, which is crucial for their potential applications in material science and pharmaceuticals (A. Barakat et al., 2017).
Antiproliferative Activity
New indole derivatives synthesized through multicomponent reactions have shown significant antiproliferative activity towards cancer cell lines, without affecting normal cells. This suggests the utility of indole carbaldehydes in the design and synthesis of potential anticancer agents (N. M. Fawzy et al., 2018).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular function . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2,7-dimethyl-1-propylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-8-15-11(3)13(9-16)12-7-5-6-10(2)14(12)15/h5-7,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNLJQHHNFPFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC(=C21)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)
![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)
![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)
![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)
![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)
